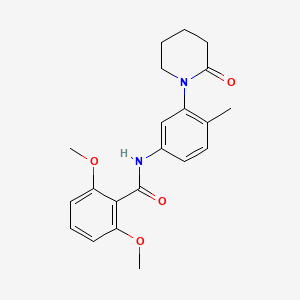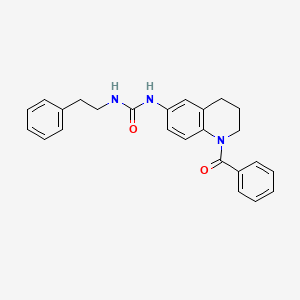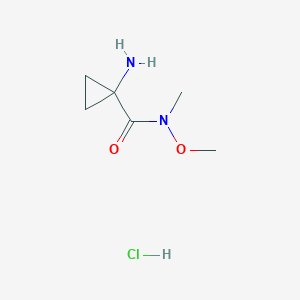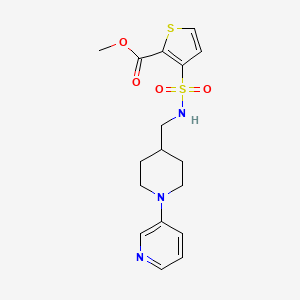![molecular formula C14H10F2O B2594200 1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one CAS No. 56917-38-5](/img/structure/B2594200.png)
1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one” is an organic compound with the molecular formula C14H10F2O and a molecular weight of 232.23 . It appears as a powder .
Synthesis Analysis
While specific synthesis methods for “1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one” were not found, a related compound, (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized in 90% yield and crystallized by a slow evaporation technique .Molecular Structure Analysis
The molecular structure of “1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one” can be represented by the SMILES notation: CC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F .Physical And Chemical Properties Analysis
“1-[4-(2,6-Difluorophenyl)phenyl]ethan-1-one” is a powder . More specific physical and chemical properties such as boiling point were not found.Scientific Research Applications
Square Planar vs Tetrahedral Coordination in Diamagnetic Complexes
The research on diamagnetic complexes of nickel(II) containing bidentate pi-radical monoanions reveals insights into square planar and tetrahedral coordination. This study highlights the interaction of specific S-methylisothiosemicarbazides with Ni(OAc)2.4H2O, resulting in four-coordinate species [Ni(L(1-6)(*)(2))] with either square planar or distorted tetrahedral structures, based on 1-phenyl and 1,4-diphenyl derivatives. The electronic structures, elucidated through experimental and ab initio calculations, demonstrate significant antiferromagnetic coupling and distinct electronic properties between the two series of complexes, pointing to their potential application in designing magnetic materials and understanding the coordination chemistry of nickel(II) complexes (Blanchard et al., 2005).
Fluorination with Substituted (Difluoroiodo)arenes
Research involving the reaction of substituted (difluoroiodo)arenes with various phenyl ethylenes underscores the synthetic utility of these compounds in introducing fluorine atoms into organic molecules. This work demonstrates the production of 1,1-difluoro-1-(m-chlorophenyl)-2-phenylethane and related compounds, showcasing the potential of these reactions in developing novel fluorinated organic compounds with specific properties, such as increased stability or altered reactivity, which are valuable in materials science and pharmaceutical research (Gregorčič & Zupan, 1977).
Synthesis and Characterization of Diperfluorooctyl-substituted Phenylene-thiophene Oligomers
The synthesis of mixed phenylene−thiophene oligomers with terminal n-perfluorooctyl groups explores the relationship between molecular structure and film microstructure, leading to insights into their application as n-type semiconductors. This research contributes to the development of organic field-effect transistors and nonvolatile memory elements, highlighting the importance of specific substituents in tuning the properties of semiconducting materials (Facchetti et al., 2004).
Photochromism of Mixed Crystals Containing Diarylethenes
Investigations into the photochromism of single crystals containing diarylethene derivatives reveal the potential for creating materials that exhibit different colors upon illumination with specific wavelengths. This work is significant for the development of photoresponsive materials, which have applications in optical data storage, sensors, and smart windows (Takami et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-[4-(2,6-difluorophenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c1-9(17)10-5-7-11(8-6-10)14-12(15)3-2-4-13(14)16/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYIZFOVHMWEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2-Methylbenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2594117.png)
![N-{[(4-bromophenyl)sulfonyl]oxy}-N-[1-(phenylsulfonyl)-4-piperidinylidene]amine](/img/structure/B2594118.png)


![2-bromo-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2594123.png)
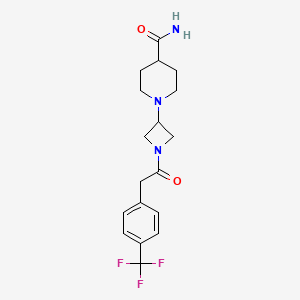
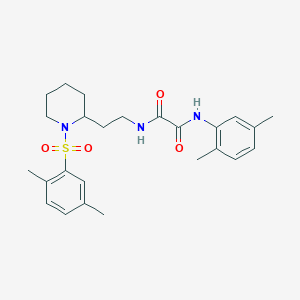
![N-(2-acetamidoethyl)-3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2594127.png)
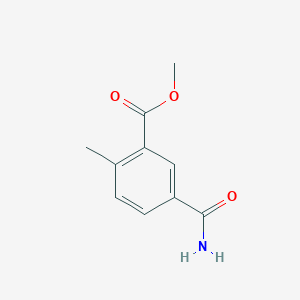
![2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-1,2,4-triazol-3-one](/img/structure/B2594132.png)
